11-dehydro-TXB3

Description

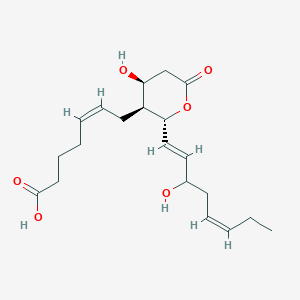

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMLWQISGEXBB-XMEKLSCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 11-Dehydro-Thromboxane B3 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eicosanoids, a family of signaling molecules derived from polyunsaturated fatty acids, play a pivotal role in numerous physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. While the biosynthesis and function of eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA) have been extensively studied, there is a growing interest in the metabolic fate of omega-3 fatty acids, such as eicosapentaenoic acid (EPA). This technical guide provides a comprehensive overview of the biosynthesis of 11-dehydro-thromboxane B3 (11-d-TXB3), a stable urinary metabolite of thromboxane A3 (TXA3), which is synthesized from EPA. Understanding this pathway is crucial for researchers and drug development professionals seeking to modulate thromboxane-mediated signaling and explore the therapeutic potential of omega-3 fatty acids.

The 11-Dehydro-Thromboxane B3 Biosynthesis Pathway

The biosynthesis of 11-d-TXB3 is a multi-step enzymatic process that begins with the release of eicosapentaenoic acid (EPA) from the cell membrane and culminates in the formation of a stable metabolite excreted in the urine. This pathway is analogous to the well-characterized synthesis of 11-dehydro-thromboxane B2 from arachidonic acid.

1. Eicosapentaenoic Acid (EPA) Release: Upon cellular stimulation by various agonists (e.g., thrombin, collagen), phospholipase A2 (PLA2) is activated and cleaves EPA from the sn-2 position of membrane phospholipids.

2. Cyclooxygenase (COX) Activity: Free EPA is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, to form the unstable endoperoxide intermediate, prostaglandin H3 (PGH3). EPA is generally considered a poorer substrate for COX enzymes compared to arachidonic acid.

3. Thromboxane Synthase Activity: PGH3 is subsequently converted to the biologically active but highly unstable thromboxane A3 (TXA3) by the enzyme thromboxane synthase.

4. Spontaneous Hydrolysis: Due to its short half-life, TXA3 is rapidly and non-enzymatically hydrolyzed to the more stable, yet biologically inactive, thromboxane B3 (TXB3).

5. Enzymatic Metabolism to 11-Dehydro-Thromboxane B3: Thromboxane B3 undergoes further metabolism in the circulation. The key step in the formation of the urinary metabolite is the oxidation of the C-11 hydroxyl group of TXB3 by 11-hydroxydehydrogenase to form 11-dehydro-thromboxane B3. This stable metabolite is then excreted in the urine and serves as a reliable biomarker for in vivo TXA3 production.

Quantitative Data

Quantitative analysis of the intermediates and products of the 11-dehydro-thromboxane B3 biosynthesis pathway is essential for understanding its regulation and biological significance.

Enzyme Kinetics

While extensive kinetic data exists for the metabolism of arachidonic acid by COX and thromboxane synthase, specific kinetic parameters for the eicosapentaenoic acid pathway are not as well-defined in the literature. EPA is known to be a competitive inhibitor of arachidonic acid metabolism by COX enzymes.

| Enzyme | Substrate | Km | Vmax | Notes |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | ~5 µM | Not specified | - |

| Cyclooxygenase-1 (COX-1) | Eicosapentaenoic Acid | Not readily available | Not readily available | EPA is a poorer substrate than arachidonic acid. |

| Thromboxane Synthase | Prostaglandin H2 | Not readily available | Not readily available | - |

| Thromboxane Synthase | Prostaglandin H3 | Not readily available | Not readily available | - |

Metabolite Levels

The measurement of urinary 11-dehydro-thromboxane B3 provides a non-invasive method to assess in vivo thromboxane A3 production.

| Metabolite | Biological Fluid | Concentration Range | Conditions | Citation |

| 11-Dehydro-thromboxane B3 | Human Urine | 1.29 - 7.64 pg/mg creatinine | Healthy volunteers | [1] |

| 11-Dehydro-thromboxane B3 | Human Urine | Increased | Following dietary EPA supplementation | [1] |

| Thromboxane B3 | Platelet-rich plasma | ~5-15% of TXB2 formation | In vitro stimulation | |

| 11-Dehydro-thromboxane B2 | Human Urine | 38% reduction | Following 10 weeks of fish oil supplementation |

Experimental Protocols

Accurate measurement of the components of the 11-dehydro-thromboxane B3 pathway is critical for research and clinical applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 11-Dehydro-Thromboxane B3

This method offers high sensitivity and specificity for the quantification of 11-dehydro-thromboxane B3 in urine.

1. Sample Preparation:

- To a urine sample (e.g., 5 mL), add an internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3.

- Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample.

- Further purify the sample using a silica gel column.

2. Derivatization:

- Convert the extracted 11-dehydro-thromboxane B3 to its methyl ester by treatment with diazomethane.

- Convert the C-11 keto group to an n-propylamide derivative.

- Silylate the hydroxyl groups to form dimethylisopropylsilyl ethers.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., MP-65HT).

- Use a mass spectrometer operating in the selected ion monitoring (SIM) mode.

- Monitor the following ions (m/z): 696.4511 for 11-dehydro-TXB3 and 700.4597 for the [¹⁸O₂] internal standard[1].

4. Quantification:

- Calculate the ratio of the peak area of the analyte to the internal standard.

- Determine the concentration of 11-dehydro-thromboxane B3 using a standard curve generated with known amounts of the analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) for 11-Dehydro-Thromboxane B3

While a specific commercial ELISA kit for 11-dehydro-thromboxane B3 is not widely available, a general competitive ELISA protocol can be adapted. This method is suitable for higher throughput screening.

1. Plate Coating:

- Coat a 96-well microplate with a capture antibody specific for 11-dehydro-thromboxane B3.

- Incubate and then wash the plate to remove unbound antibody.

- Block the remaining protein-binding sites on the plate.

2. Competitive Reaction:

- Add standards or urine samples to the wells, followed by the addition of a known amount of enzyme-conjugated 11-dehydro-thromboxane B3.

- Incubate to allow competition between the sample/standard and the enzyme-conjugated analyte for binding to the capture antibody.

3. Detection:

- Wash the plate to remove unbound reagents.

- Add a substrate for the enzyme, which will generate a colored product.

- Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

4. Quantification:

- The intensity of the color is inversely proportional to the amount of 11-dehydro-thromboxane B3 in the sample.

- Generate a standard curve and determine the concentration of the analyte in the samples.

Visualizations

11-Dehydro-Thromboxane B3 Biosynthesis Pathway

Caption: Biosynthesis of 11-dehydro-thromboxane B3 from EPA.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for urinary this compound analysis by GC-MS.

Logical Relationship of Thromboxane Metabolites

Caption: Parallel biosynthesis of thromboxane metabolites.

References

An In-Depth Technical Guide on the Enzymatic Formation of 11-Dehydrothromboxane B3 from Thromboxane A3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 11-dehydrothromboxane B3 (11-dehydro-TXB3), a stable urinary metabolite of the biologically active eicosanoid, thromboxane A3 (TXA3). This document details the metabolic pathway, the key enzymes involved, and the associated signaling cascades. Furthermore, it presents quantitative data on metabolite levels and provides detailed experimental protocols for the analysis of these compounds, which is crucial for researchers in pharmacology, biochemistry, and drug development focused on eicosanoid signaling and its modulation.

Introduction

Thromboxane A3 (TXA3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Like its more widely studied counterpart, thromboxane A2 (TXA2), derived from arachidonic acid, TXA3 is a potent mediator of platelet aggregation and vasoconstriction, albeit with reportedly lesser potency. The in vivo activity of TXA3 is transient due to its rapid hydrolysis. Therefore, the measurement of its stable metabolites is essential for understanding its biosynthesis and physiological roles. One such key metabolite is 11-dehydrothromboxane B3 (this compound), which is excreted in the urine. This guide focuses on the enzymatic pathway leading to the formation of this compound from TXA3, providing a technical resource for its study.

The Metabolic Pathway: From TXA3 to this compound

The formation of this compound from TXA3 is a two-step process analogous to the metabolism of TXA2.

Step 1: Non-enzymatic Hydrolysis of TXA3 to TXB3

Thromboxane A3 is chemically unstable in aqueous environments and undergoes rapid, non-enzymatic hydrolysis to its more stable, but biologically inactive, derivative, thromboxane B3 (TXB3).

Step 2: Enzymatic Dehydrogenation of TXB3 to this compound

Thromboxane B3 is subsequently metabolized by the enzyme 11-hydroxythromboxane dehydrogenase to form this compound. This enzyme has been identified as a cytosolic aldehyde dehydrogenase. While the enzyme has been characterized for its activity on TXB2, it is presumed to act on TXB3 in a similar manner due to structural similarities.

Metabolic conversion of TXA3 to this compound.

Quantitative Data

Quantitative data on the enzymatic conversion of TXB3 to this compound is limited. However, studies have quantified the urinary levels of this compound in humans.

| Parameter | Value | Species | Sample Type | Reference |

| Urinary this compound Level | 1.29 to 7.64 pg/mg creatinine | Human | Urine | [1] |

| Comparative Urinary Levels | <1% of 11-dehydro-TXB2 levels | Human (healthy volunteers) | Urine | [1] |

TXA3 Signaling Pathway

TXA3 exerts its biological effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR). There are two isoforms of this receptor, TPα and TPβ, which arise from alternative splicing. Upon ligand binding, the receptor activates downstream signaling cascades, primarily through Gq and G12/13 proteins.

Simplified TXA3 signaling cascade.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of thromboxane metabolites.

Urinary this compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in urine samples.[1]

5.1.1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Internal Standard Spiking: To a known volume of urine, add a known amount of a stable isotope-labeled internal standard, such as [¹⁸O₂]this compound.

-

Acidification: Adjust the pH of the urine sample to ~3.0 with formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.

-

Sample Loading: Apply the acidified urine sample to the conditioned C18 cartridge.

-

Washing: Wash the cartridge with water followed by a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elution: Elute the thromboxane metabolites with a higher concentration of organic solvent, such as methanol or ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

5.1.2. Derivatization

To increase volatility for GC analysis, the extracted metabolites must be derivatized.

-

Esterification: Convert the carboxylic acid group to a methyl ester by reacting with diazomethane or a similar reagent.

-

Amidation: Convert the ester to an n-propylamide.

-

Silylation: Convert the hydroxyl groups to dimethylisopropylsilyl ethers using the appropriate silylating agent.

5.1.3. GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., MP-65HT) to separate the derivatized metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions for this compound and its internal standard.[1]

| Compound | Monitored Ion (m/z) |

| This compound derivative | 696.4511 |

| [¹⁸O₂]this compound derivative | 700.4597 |

5.1.4. Quantification

Calculate the concentration of this compound in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for urinary this compound analysis.

Conclusion

The enzymatic formation of this compound from TXA3 is a critical metabolic pathway for the deactivation and excretion of this potent lipid mediator. Understanding this pathway and having robust methods for the quantification of this compound are paramount for research into the physiological and pathological roles of TXA3, particularly in the context of cardiovascular disease and inflammation. This guide provides a foundational resource for scientists and clinicians in this field, highlighting the current knowledge and providing detailed methodologies. Further research is warranted to fully characterize the enzymatic kinetics of 11-hydroxythromboxane dehydrogenase with TXB3 as a substrate to provide a more complete quantitative understanding of this metabolic step.

References

The Emergence of 11-dehydro-TXB3 as a Key Urinary Metabolite of Thromboxane A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A3 (TXA3) is a biologically active eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its potent pro-aggregatory and vasoconstrictive counterpart, thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, TXA3 exhibits significantly weaker biological activity. This distinction has positioned dietary EPA supplementation as a promising strategy in cardiovascular disease prevention. To understand the in vivo production and metabolic fate of TXA3, researchers have focused on identifying and quantifying its stable metabolites. Among these, 11-dehydro-thromboxane B3 (11-dehydro-TXB3) has emerged as a reliable urinary biomarker, providing a non-invasive window into systemic TXA3 biosynthesis. This technical guide provides an in-depth overview of this compound, including its formation, quantitative data related to EPA supplementation, detailed experimental protocols for its measurement, and the underlying signaling pathways.

Quantitative Data: Urinary Excretion of this compound Following EPA Administration

The quantification of this compound in urine provides a direct measure of the in vivo conversion of EPA to TXA3. Studies have demonstrated a significant increase in the urinary excretion of this metabolite following dietary supplementation with EPA. The following table summarizes key quantitative findings.

| Parameter | Value | Reference |

| Basal Urinary this compound Level | 3.8 ± 1.5 pg/mg creatinine | [1] |

| Urinary this compound Level After EPA Supplementation | 12.2 ± 4.6 pg/mg creatinine | [1] |

| Baseline Median Urinary 11-dehydro-TXB2 Level (for comparison) | 538 pg/mg creatinine (IQR: 399-770) | [2] |

| Reduction in Urinary 11-dehydro-TXB2 with EPA (2000 mg daily) | 8% | [2][3] |

Note: Data for 11-dehydro-TXB2 is provided for comparative context, illustrating the established impact of EPA on the analogous TXA2 pathway.

Signaling Pathway of Thromboxane A3

Thromboxane A3, like TXA2, exerts its biological effects by binding to thromboxane receptors (TP), which are G-protein coupled receptors. Activation of these receptors initiates a signaling cascade that, although weaker for TXA3, follows the same general pathway as TXA2. This pathway is crucial for understanding the physiological and pathophysiological roles of thromboxanes.

Caption: Thromboxane A3 signaling pathway.

Experimental Protocols

Accurate quantification of this compound in urine is critical for its validation as a biomarker. Both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for this purpose, with LC-MS/MS offering higher specificity and sensitivity.

Protocol 1: Urinary this compound Analysis by LC-MS/MS

This protocol outlines the key steps for the quantification of this compound in human urine using LC-MS/MS, adapted from methods for the analogous 11-dehydro-TXB2.[4][5][6]

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Objective: To isolate this compound from the complex urine matrix and concentrate the analyte.

-

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated 11-dehydro-TXB2, as a proxy)

-

Mixed-mode anion exchange SPE cartridges

-

Methanol, Acetonitrile, Water, Acetic Acid

-

Ammonia solution

-

-

Procedure:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 1500 x g for 10 minutes at 4°C to remove particulate matter.

-

Take a 1 mL aliquot of the supernatant.

-

Add the internal standard and vortex.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an aqueous organic solvent mixture (e.g., 25% acetonitrile in water) to remove polar impurities.[2]

-

Wash with a weak base (e.g., 5% ammonia in water) to remove neutral and basic impurities.

-

Elute the this compound with an acidic organic solvent (e.g., 2% formic acid in methanol/acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Analysis

-

Objective: To chromatographically separate this compound from other components and quantify it using mass spectrometry.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-45°C.[4]

-

-

Mass Spectrometric Parameters (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI).[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound would be its [M-H]⁻ ion. The exact m/z would be calculated based on its molecular weight.

-

Product ions would be determined by fragmentation of the precursor ion. For the analogous 11-dehydro-TXB2, a common transition is m/z 367.2 > 161.1.[4][5] A similar fragmentation pattern would be expected for this compound.

-

-

Optimization: Cone voltage and collision energy should be optimized for the specific instrument and analyte.

-

3. Data Analysis and Quantification

-

Objective: To determine the concentration of this compound in the urine samples.

-

Procedure:

-

Generate a calibration curve using a series of known concentrations of an this compound standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

Normalize the concentration to the urinary creatinine level to account for variations in urine dilution.

-

Protocol 2: General Methodology for Urinary this compound Analysis by Competitive ELISA

While a specific commercial ELISA kit for this compound may not be widely available, the principle of a competitive ELISA for its measurement would be as follows, based on assays for similar eicosanoids.[7]

1. Principle of the Assay

This is a competitive immunoassay where the this compound in the urine sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Assay Procedure

-

Sample and Standard Preparation: Prepare a series of standards with known concentrations of this compound. Dilute urine samples as required.

-

Coating: Microtiter plates are pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Competitive Binding:

-

Add the standards, controls, and urine samples to the wells of the microtiter plate.

-

Add a fixed amount of this compound conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and a specific primary antibody (e.g., mouse monoclonal anti-11-dehydro-TXB3) to each well.

-

Incubate to allow for competitive binding to occur.

-

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

-

Signal Development and Measurement:

-

Incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

-

Normalize the results to urinary creatinine concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of urinary this compound by LC-MS/MS.

Caption: LC-MS/MS workflow for urinary this compound.

Conclusion

11-dehydro-thromboxane B3 serves as a specific and reliable urinary biomarker for the in vivo assessment of thromboxane A3 biosynthesis. Its measurement allows for the direct evaluation of the metabolic impact of dietary eicosapentaenoic acid supplementation. The methodologies outlined in this guide, particularly the highly sensitive and specific LC-MS/MS protocol, provide researchers and drug development professionals with the tools necessary to accurately quantify this important metabolite. Further investigation into the dynamics of this compound excretion in various physiological and pathological states will continue to enhance our understanding of the role of the TXA3 pathway in human health and disease.

References

- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of aspirin and eicosapentaenoic acid on urinary biomarkers of prostaglandin E2 synthesis and platelet activation in participants of the seAFOod polyp prevention trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. celerion.com [celerion.com]

- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Physiological Relevance of 11-Dehydro-Thromboxane B3 in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While its counterpart, 11-dehydro-thromboxane B2 (derived from the pro-thrombotic arachidonic acid pathway), is a well-established biomarker of in vivo platelet activation, the physiological relevance of this compound is less defined and is primarily associated with the biological effects of its parent compound, TXA3. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, metabolism, and its role as a biomarker. We will delve into the nuanced physiological effects of TXA3, contrasting them with the more potent TXA2, and explore the potential, yet largely uninvestigated, direct biological activities of this compound. This guide also includes detailed experimental protocols for the quantification of this compound and visual representations of its associated biochemical pathways.

Introduction

Eicosanoids, a family of signaling molecules derived from polyunsaturated fatty acids, play a critical role in a myriad of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. Thromboxanes, a key class of eicosanoids, are potent mediators of platelet aggregation and vasoconstriction. The biological activity of thromboxanes is largely dictated by their fatty acid precursor. Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid (AA), is a potent pro-thrombotic and pro-inflammatory molecule. Conversely, thromboxane A3 (TXA3), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is significantly less active in inducing platelet aggregation and vasoconstriction.

The in vivo assessment of thromboxane production is challenged by the short half-life of the parent compounds. Consequently, the measurement of their stable urinary metabolites has become the gold standard for evaluating systemic thromboxane biosynthesis. 11-dehydro-thromboxane B3 (this compound) is the major urinary metabolite of TXA3. Its quantification provides a reliable, non-invasive method to assess the in vivo production of TXA3, particularly following dietary supplementation with EPA. This guide will explore the physiological relevance of this compound, primarily through its role as a biomarker of the less pro-thrombotic TXA3 pathway.

Biosynthesis and Metabolism of 11-Dehydro-Thromboxane B3

The formation of this compound is a multi-step enzymatic process that begins with the dietary intake of eicosapentaenoic acid (EPA).

dot

Caption: Biosynthesis and metabolism of 11-dehydro-thromboxane B3.

Following ingestion, EPA is incorporated into the phospholipid membranes of cells, including platelets. Upon cellular activation, phospholipase A2 liberates EPA from the membrane. The free EPA is then metabolized by cyclooxygenase (COX) enzymes to form the unstable endoperoxide, prostaglandin H3 (PGH3). Thromboxane A synthase subsequently converts PGH3 to TXA3. TXA3 is highly unstable and is rapidly hydrolyzed non-enzymatically to the more stable but biologically inactive thromboxane B3 (TXB3). TXB3 undergoes further enzymatic conversion in the circulation, primarily by 11-hydroxydehydrogenase, to form this compound. A portion of this compound can be further metabolized via β-oxidation to 11-dehydro-2,3-dinor-TXB3. Both this compound and its dinor metabolite are then excreted in the urine.

Physiological Relevance of 11-Dehydro-Thromboxane B3

The primary physiological relevance of this compound lies in its role as a reliable biomarker for the in vivo production of TXA3. The generation of TXA3, and consequently this compound, is indicative of a shift in the substrate for eicosanoid synthesis from the pro-thrombotic arachidonic acid to the less thrombogenic eicosapentaenoic acid.

Thromboxane A3 vs. Thromboxane A2: A Tale of Two Eicosanoids

The physiological impact of increased this compound levels is best understood by comparing the biological activities of its precursor, TXA3, with those of TXA2.

| Feature | Thromboxane A2 (from Arachidonic Acid) | Thromboxane A3 (from Eicosapentaenoic Acid) |

| Platelet Aggregation | Potent Inducer | Weak Inducer |

| Vasoconstriction | Potent Vasoconstrictor | Weak Vasoconstrictor |

| Precursor Fatty Acid | Omega-6 | Omega-3 |

| Clinical Implication | Pro-thrombotic, Pro-inflammatory | Potentially Anti-thrombotic, Anti-inflammatory |

dot

Caption: Comparison of TXA2 and TXA3 pathways and effects.

This difference in biological activity is attributed to the structural variations between TXA2 and TXA3, which likely results in a lower binding affinity of TXA3 for the thromboxane receptor (TP). The increased production of the less potent TXA3 at the expense of TXA2 is a key mechanism by which dietary omega-3 fatty acids are thought to exert their cardioprotective effects.

Potential Direct Biological Activity of 11-Dehydro-Thromboxane B3

While this compound is primarily considered a stable, inactive metabolite, research on its structural analog, 11-dehydro-TXB2, suggests the possibility of direct biological effects. A study has shown that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils. This finding implies a potential pro-inflammatory role for 11-dehydro-TXB2 in allergic responses.

To date, no studies have specifically investigated whether this compound shares this activity at the CRTH2 receptor. However, given the structural similarity, it is a plausible area for future research. If this compound were to exhibit similar effects, it would add a new layer of complexity to the physiological role of omega-3 fatty acid-derived eicosanoids.

Quantitative Data

The urinary concentration of this compound is a direct reflection of dietary EPA intake. In individuals on a typical Western diet, the levels are very low. However, supplementation with EPA leads to a significant and dose-dependent increase in urinary this compound excretion.

| Population | Condition | This compound Levels (pg/mg creatinine) | Reference |

| Healthy Volunteers | Basal | 1.29 - 7.64 | [1] |

| Healthy Volunteers | After EPA Supplementation | Increased | [1] |

| Healthy Male Adult | After 1.8 g/day EPA | Detected | [2] |

Experimental Protocols

The accurate quantification of this compound is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for its measurement. Immunoassays, while more high-throughput, may be subject to cross-reactivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 11-Dehydro-Thromboxane B3

This protocol is adapted from a method for the microdetermination of this compound in human urine.[1]

dot

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: A known amount of an internal standard (e.g., [¹⁸O₂]this compound) is added to a urine sample.

-

Solid Phase Extraction (SPE): The sample is first passed through a Sep-Pak C18 cartridge to remove polar impurities, followed by a silica gel column for further purification.

-

Derivatization: The extracted this compound is converted to a volatile derivative for GC analysis. This typically involves a multi-step process to form a methyl ester, an n-propylamide, and a dimethylisopropylsilyl ether.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The analysis is performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the this compound derivative and the internal standard.

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

Immunoassay for Urinary 11-Dehydro-Thromboxane Metabolites

While a specific immunoassay for this compound is not commercially available, the principles of a competitive enzyme-linked immunosorbent assay (ELISA) for the closely related 11-dehydro-TXB2 can be described as a representative method. It is important to note that antibodies raised against 11-dehydro-TXB2 may exhibit cross-reactivity with this compound.

dot

Caption: General workflow for a competitive ELISA.

Principle:

This is a competitive immunoassay where 11-dehydro-thromboxane in the sample competes with a fixed amount of enzyme-labeled 11-dehydro-thromboxane (e.g., horseradish peroxidase conjugate) for a limited number of binding sites on a specific antibody. The antibody-coated plate is incubated with the sample and the enzyme conjugate. After washing away unbound reagents, a substrate is added, and the resulting color development is inversely proportional to the concentration of 11-dehydro-thromboxane in the sample.

Signaling Pathways

Thromboxanes exert their effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. The signaling cascade initiated by TXA2 is well-characterized. While TXA3 binds to the same receptor, its lower affinity likely results in a less robust activation of downstream signaling pathways.

dot

Caption: Thromboxane receptor signaling pathway.

Upon binding of a thromboxane agonist to the TP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The combined effects of increased intracellular calcium and PKC activation lead to platelet activation, aggregation, and smooth muscle contraction, resulting in vasoconstriction.

Conclusion and Future Directions

11-dehydro-thromboxane B3 is a critical biomarker for assessing the in vivo production of TXA3, a less pro-thrombotic eicosanoid derived from the omega-3 fatty acid EPA. Its measurement provides valuable insights into the biochemical effects of dietary omega-3 fatty acid supplementation and the resulting shift in the balance of pro- and anti-thrombotic mediators. While the physiological relevance of this compound is currently understood primarily through the lens of its precursor, the potential for its own direct biological activities, particularly in the context of inflammation, warrants further investigation. Future research should focus on elucidating any direct effects of this compound on various cell types and its potential role in modulating inflammatory responses. Such studies will provide a more complete understanding of the complex interplay of eicosanoids in human health and disease and may open new avenues for therapeutic intervention.

References

- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Eicosapentaenoic Acid Metabolism and 11-dehydro-thromboxane B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway of eicosapentaenoic acid (EPA), with a specific focus on the formation and significance of its downstream metabolite, 11-dehydro-thromboxane B3 (11-dehydro-TXB3). As a stable urinary metabolite of the biologically active Thromboxane A3 (TXA3), this compound serves as a critical biomarker for assessing in vivo EPA metabolism via the cyclooxygenase (COX) pathway. This document outlines the core biochemical cascade, presents available quantitative data, details relevant experimental protocols for its measurement, and provides visual representations of the key pathways and workflows.

Introduction to Eicosapentaenoic Acid and the Cyclooxygenase Pathway

Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid renowned for its diverse physiological effects, including the modulation of inflammatory processes and platelet aggregation. Upon release from the cell membrane phospholipids by phospholipase A2, EPA can be metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This initiates a cascade that leads to the production of the 3-series prostanoids, including prostaglandins and thromboxanes.

The conversion of EPA by COX enzymes is a critical step in its biological action. While arachidonic acid (AA), an omega-6 fatty acid, is the preferred substrate for COX enzymes, leading to the pro-inflammatory and pro-aggregatory 2-series prostanoids, EPA acts as a competitive substrate. The metabolism of EPA results in the formation of the 3-series thromboxanes, which are generally considered to have less potent pro-aggregatory and vasoconstrictory effects than their 2-series counterparts.

The Metabolic Journey from EPA to this compound

The metabolic transformation of EPA into this compound involves a series of enzymatic reactions:

-

Oxygenation by COX-1/COX-2: Eicosapentaenoic acid is first converted to the unstable intermediate, prostaglandin G3 (PGG3), and then to prostaglandin H3 (PGH3) by the peroxidase activity of COX-1 or COX-2.

-

Isomerization by Thromboxane Synthase: PGH3 is subsequently metabolized by thromboxane A synthase to form the highly unstable and biologically active thromboxane A3 (TXA3).

-

Non-enzymatic Hydrolysis: TXA3 has a very short half-life and is rapidly hydrolyzed non-enzymatically to the more stable, but inactive, thromboxane B3 (TXB3).

-

Systemic Metabolism: TXB3 is then further metabolized in the circulation. A key metabolic route involves the enzymatic conversion to 11-dehydro-thromboxane B3. This metabolite is chemically stable and excreted in the urine, making it a reliable biomarker for systemic TXA3 production.

Quantitative Data on this compound

The quantification of this compound in biological fluids, particularly urine, provides a non-invasive method to assess the in vivo conversion of EPA through the COX pathway. While extensive quantitative data for this compound following EPA supplementation is not widely available in publicly accessible literature, studies have confirmed its presence in human urine after EPA administration[1]. The table below is structured to present such data once it becomes available through further research. For comparative purposes, data for the analogous arachidonic acid metabolite, 11-dehydro-TXB2, are well-documented.

| Analyte | Biological Matrix | Subject Group | Dosage of EPA | Mean Concentration (pg/mg creatinine) | Fold Change from Baseline | Reference |

| This compound | Urine | Healthy Volunteers | Data Not Available | Data Not Available | Data Not Available | |

| 11-dehydro-TXB2 | Urine | Healthy Volunteers | N/A (Baseline) | 635 ± 427 | N/A | [2] |

| 11-dehydro-TXB2 | Plasma | Healthy Subjects | N/A (Baseline) | 0.9 - 1.8 | N/A | [3] |

| 11-dehydro-TXB2 | Plasma | Patients with Severe Atherosclerosis | N/A | 5 - 50 | > 5-fold increase | [3] |

Note: The provided values for 11-dehydro-TXB2 are for illustrative purposes to indicate the typical range of thromboxane metabolite concentrations.

Experimental Protocols

The analysis of this compound typically involves sample purification followed by detection using mass spectrometry. The following protocols are based on established methods for the analogous compound 11-dehydro-TXB2 and are adaptable for this compound.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

Solid-phase extraction is a crucial step to remove interfering substances from the urine matrix and concentrate the analyte of interest.

-

Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elution: Elute the analyte from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A flow rate in the range of 200-500 µL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

-

Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

-

Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation of the precursor ion.

-

-

Internal Standard: A deuterated analog of this compound is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for the analysis of this compound.

EPA to this compound Metabolic Pathway

Experimental Workflow for this compound Analysis

Conclusion

The measurement of this compound provides a valuable tool for researchers and clinicians to monitor the in vivo metabolic fate of eicosapentaenoic acid through the cyclooxygenase pathway. Understanding this pathway and having robust analytical methods are crucial for elucidating the mechanisms behind the therapeutic effects of EPA and for the development of new drugs targeting eicosanoid metabolism. This guide provides a foundational understanding of the core concepts, methodologies, and pathways involved in the study of this compound. As research in this area progresses, the availability of more extensive quantitative data will further enhance our understanding of the role of EPA and its metabolites in health and disease.

References

An In-depth Technical Guide to the Discovery and Characterization of 11-dehydro-thromboxane B3

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Its detection and quantification in human urine serve as a non-invasive biomarker for endogenous TXA3 production, offering insights into the metabolic fate of EPA and its potential influence on cardiovascular and inflammatory processes. This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies for this compound, tailored for researchers and professionals in drug development and lipid biochemistry.

Discovery and Significance

The identification of this compound in human urine was first reported by Ishibashi and colleagues in 1990.[1] This discovery was significant as it provided direct evidence of the in vivo conversion of EPA to TXA3 and its subsequent metabolism in humans. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be significantly less biologically active.[2] Consequently, a dietary intake rich in EPA may shift the balance from the prothrombotic TXA2 to the less active TXA3, a mechanism thought to contribute to the cardiovascular benefits associated with omega-3 fatty acid consumption. The measurement of this compound provides a valuable tool to investigate this metabolic shift and its physiological consequences.

Physicochemical and Spectrometric Characterization

Detailed physicochemical and spectrometric data for this compound are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following characteristics can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₆ | [3] |

| Molecular Weight | 366.5 g/mol | [3] |

| Physical State | Solid | [3] |

| CAS Number | 129228-55-3 | |

| Mass Spectrometry (GC-MS of derivative) | Key ions at m/z 696.4511 and 698.4668 | |

| NMR Spectroscopy | Data not publicly available |

Biosynthesis and Metabolism

The formation of this compound is the culmination of a metabolic cascade that begins with the dietary intake of eicosapentaenoic acid (EPA).

References

A Comparative Analysis of the Biological Activities of 11-dehydro-thromboxane B2 and 11-dehydro-thromboxane B3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the biological activities of two key thromboxane metabolites: 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 11-dehydro-thromboxane B3 (11-dehydro-TXB3). While 11-dehydro-TXB2 has traditionally been considered a stable, inactive metabolite of thromboxane A2 (TXA2) and is utilized as a biomarker for platelet activation, recent evidence reveals its own distinct biological functions. Conversely, this compound, a metabolite of thromboxane A3 (TXA3) derived from eicosapentaenoic acid (EPA), remains a largely uncharacterized molecule. This guide synthesizes the current understanding of these compounds, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways to support further research and drug development in thrombosis, inflammation, and allergic diseases.

Introduction

Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids that play crucial roles in hemostasis and inflammation. Thromboxane A2 (TXA2), synthesized from arachidonic acid (AA), is a well-established vasoconstrictor and platelet aggregator. Its stable, long-lived metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), is a widely used urinary biomarker to monitor in vivo TXA2 production and the efficacy of antiplatelet therapies such as aspirin.[1][2]

Thromboxane A3 (TXA3) is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is generally considered to have weaker prothrombotic effects than TXA2.[3] Its corresponding stable metabolite is 11-dehydro-thromboxane B3 (this compound).[4] While the metabolic pathway for its formation is known, the biological activity of this compound remains largely unexplored, presenting a significant knowledge gap in the field of eicosanoid biology.

This guide aims to provide a detailed comparison of the known biological activities of 11-dehydro-TXB2 and the limited information available for this compound, offering a valuable resource for researchers and professionals in drug development.

Biosynthesis of 11-dehydro-TXB2 and this compound

The biosynthesis of these two metabolites originates from different precursor fatty acids and follows parallel enzymatic pathways.

2.1. 11-dehydro-thromboxane B2 (from Arachidonic Acid)

The synthesis of 11-dehydro-TXB2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX-1 or COX-2) enzymes to prostaglandin H2 (PGH2). In platelets, PGH2 is converted by thromboxane synthase to the highly unstable TXA2. TXA2 is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2). Finally, TXB2 is further metabolized in the liver to 11-dehydro-TXB2, which is then excreted in the urine.[5]

2.2. 11-dehydro-thromboxane B3 (from Eicosapentaenoic Acid)

Similarly, the pathway for this compound starts with eicosapentaenoic acid (EPA). EPA is converted by COX enzymes to prostaglandin H3 (PGH3), which is then metabolized by thromboxane synthase to thromboxane A3 (TXA3). TXA3 is hydrolyzed to thromboxane B3 (TXB3), and subsequently, TXB3 is metabolized to this compound, a urinary metabolite identified after EPA administration.[3][4]

Diagram: Biosynthetic Pathways of 11-dehydro-TXB2 and this compound

Comparative Biological Activity

A direct quantitative comparison of the biological activities of 11-dehydro-TXB2 and this compound is hampered by the lack of data for the latter. The following sections summarize the known activities of each compound.

3.1. Biological Activity of 11-dehydro-thromboxane B2

Contrary to its long-held reputation as a biologically inert metabolite, recent studies have demonstrated that 11-dehydro-TXB2 possesses significant biological activity, primarily as a full agonist of the Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[6]

Key biological activities of 11-dehydro-TXB2 include:

-

Chemotaxis of Eosinophils and Basophils: 11-dehydro-TXB2 is a potent chemoattractant for eosinophils and basophils, key effector cells in allergic inflammation.[6][7] This activity is mediated through the CRTH2 receptor.

-

Activation of Eosinophils and Basophils: It can induce shape change and calcium mobilization in these cells, indicative of cellular activation.[6][8]

-

Lack of Platelet Aggregatory Activity: Importantly, 11-dehydro-TXB2 does not induce or inhibit platelet aggregation, distinguishing its activity profile from its precursor, TXA2.[6]

Quantitative Data for 11-dehydro-TXB2 Activity

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 (Shape Change) | Eosinophils | Flow Cytometry | ~30 nM | [6] |

| EC50 (Shape Change) | Basophils | Flow Cytometry | ~100 nM | [6] |

| EC50 (Chemotaxis) | Eosinophils | Boyden Chamber | ~10 nM | [6] |

3.2. Biological Activity of 11-dehydro-thromboxane B3

Currently, there is a significant dearth of publicly available information on the biological activity of this compound. While it has been identified as a urinary metabolite of TXA3, its physiological and pathophysiological roles have not been characterized.[4] Further research is critically needed to determine if this compound shares the CRTH2 agonist activity of 11-dehydro-TXB2, possesses other unique biological functions, or is indeed biologically inactive.

Signaling Pathways

4.1. 11-dehydro-TXB2 Signaling via CRTH2

As a full agonist of the CRTH2 receptor, 11-dehydro-TXB2 initiates a G-protein coupled receptor (GPCR) signaling cascade. CRTH2 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of CRTH2 also leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in cell activation and chemotaxis.

Diagram: 11-dehydro-TXB2 Signaling Pathway via CRTH2

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study of 11-dehydro-thromboxane B2 and B3.

5.1. Platelet Aggregation Assay

This assay is crucial to confirm the lack of prothrombotic activity.

-

Objective: To measure the ability of a compound to induce or inhibit platelet aggregation.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.

-

Light Transmission Aggregometry (LTA): PRP is placed in a cuvette in an aggregometer and stirred at 37°C. The baseline light transmission is set using PRP (0%) and PPP (100%).

-

Agonist Addition: 11-dehydro-TXB2 or this compound is added to the PRP, and the change in light transmission is recorded over time. An increase in light transmission indicates platelet aggregation. A known platelet agonist (e.g., ADP, collagen) can be used as a positive control.

-

5.2. Calcium Mobilization Assay

This assay is used to determine the activation of GPCRs like CRTH2.

-

Objective: To measure changes in intracellular calcium concentration upon receptor activation.

-

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the receptor of interest (e.g., eosinophils or a CRTH2-transfected cell line) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader or a flow cytometer.

-

Compound Addition: 11-dehydro-TXB2 or this compound is added to the cells, and the change in fluorescence is recorded in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

-

5.3. Chemotaxis Assay (Boyden Chamber)

-

Objective: To assess the ability of a compound to induce directed cell migration.

-

Methodology:

-

Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing the test compound (11-dehydro-TXB2 or this compound).

-

Cell Addition: A suspension of the cells of interest (e.g., eosinophils) is placed in the upper chamber.

-

Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified by microscopy.

-

Diagram: Experimental Workflow for Biological Activity Assessment

Conclusion and Future Directions

The biological activities of 11-dehydro-thromboxane B2 and 11-dehydro-thromboxane B3 present a study in contrasts. 11-dehydro-TXB2, once considered merely an inactive biomarker, is now understood to be a functional signaling molecule with a distinct role in allergic inflammation through its agonist activity at the CRTH2 receptor. This discovery opens new avenues for therapeutic intervention in allergic diseases by targeting this pathway.

In stark contrast, this compound remains an enigma. As the stable metabolite of the less prothrombotic TXA3 derived from dietary omega-3 fatty acids, its biological activity is of significant interest. Future research should prioritize the characterization of this compound's interactions with the CRTH2 receptor and other potential targets. Understanding the biological profile of this compound will provide a more complete picture of the roles of different thromboxane metabolites in health and disease and may reveal novel therapeutic opportunities. The methodologies and comparative data presented in this guide provide a foundational framework for these future investigations.

References

- 1. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease [pfocr.wikipathways.org]

- 6. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basophils Orchestrating Eosinophils’ Chemotaxis and Function in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Dehydro-Thromboxane B3: A Biomarker for Omega-3 Fatty Acid Intake

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) as a urinary biomarker for monitoring the intake of the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways of omega-3 fatty acids and the analytical methods for their assessment.

Introduction

Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their health benefits. Accurate assessment of omega-3 fatty acid intake is crucial in clinical trials and nutritional studies. While direct measurement of EPA in plasma or red blood cells is common, urinary biomarkers offer a non-invasive alternative for monitoring compliance and metabolic response to supplementation. 11-dehydro-thromboxane B3 has emerged as a promising biomarker, as it is a downstream metabolite of EPA, reflecting its endogenous conversion through the cyclooxygenase (COX) pathway.

Metabolic Pathway of EPA to this compound

Dietary EPA is incorporated into cell membranes and can be metabolized by cyclooxygenase (COX) enzymes to produce Thromboxane A3 (TXA3). TXA3 is an unstable compound that is rapidly hydrolyzed to the more stable Thromboxane B3 (TXB3). Subsequently, TXB3 is further metabolized in the body, with one of the key enzymatic conversions being the oxidation of the C-11 hydroxyl group to a keto group, forming 11-dehydro-thromboxane B3. This reaction is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase.[1][2] this compound is then excreted in the urine.

dot

Quantitative Data on Urinary this compound Levels

Clinical studies have demonstrated a clear link between EPA supplementation and increased urinary excretion of this compound. The following table summarizes quantitative data from a key study.

| Parameter | Healthy Volunteers (Baseline) | Healthy Volunteers (Post-EPA Supplementation) | Reference |

| Urinary this compound (pg/mg creatinine) | 1.29 - 7.64 | Increased levels noted | [3] |

| EPA Supplementation Regimen | N/A | Not specified in detail | [3] |

Further research is needed to establish a clear dose-response relationship between varying levels of EPA intake and the corresponding quantitative changes in urinary this compound.

Experimental Protocols

The accurate quantification of this compound in urine requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Urinary this compound Analysis

dot

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

-

A known amount of an isotopically labeled internal standard (e.g., [¹⁸O₂]this compound) is added to the urine sample.[3]

-

The sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte from the complex urine matrix.[3]

-

Further purification can be achieved using a silica gel column.[3]

2. Derivatization:

-

The extracted this compound is converted to a volatile derivative to make it suitable for GC analysis. A common derivatization procedure involves the formation of a methyl ester, followed by conversion to an n-propylamide and a dimethylisopropylsilyl ether.[3][4]

3. GC-MS Analysis:

-

Gas Chromatograph (GC): A high-resolution capillary column (e.g., MP-65HT) is used to separate the derivatized analyte from other components.[3]

-

Mass Spectrometer (MS): The instrument is operated in selected-ion monitoring (SIM) mode to enhance sensitivity and specificity. Specific ions for this compound and its internal standard are monitored.[3]

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation and Extraction:

-

An isotopically labeled internal standard is added to the urine sample.

-

Solid-phase extraction (SPE) is performed to clean up the sample.[5]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC): A C18 reversed-phase column is typically used for chromatographic separation.

-

Mass Spectrometer (MS/MS): The instrument is operated in the selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5]

Conclusion

Urinary this compound is a valuable, non-invasive biomarker for assessing the intake and metabolism of eicosapentaenoic acid. Its levels are shown to increase following EPA supplementation, and robust analytical methods like GC-MS and LC-MS/MS are available for its accurate quantification. The use of this biomarker can significantly benefit clinical trials and nutritional studies by providing a reliable measure of compliance and metabolic response to omega-3 fatty acid interventions. Further studies focusing on the dose-response relationship will help in refining its application as a quantitative biomarker.

References

- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. celerion.com [celerion.com]

The Metabolic Fate of Thromboxane A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane A3 (TXA3) is a member of the eicosanoid family of signaling molecules, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its more potent counterpart, thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid arachidonic acid, TXA3 exhibits significantly weaker biological activity. This technical guide provides a comprehensive overview of the metabolic fate of TXA3, from its biosynthesis and signaling pathways to its catabolism and analytical detection methods. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the nuanced role of this less-proinflammatory thromboxane.

Introduction to Thromboxane A3

Thromboxanes are potent lipid mediators involved in a variety of physiological and pathophysiological processes, most notably hemostasis and inflammation. While the biological activities of TXA2 are well-characterized, the metabolic pathway and physiological relevance of TXA3 are less extensively documented. The primary precursor for TXA3 is EPA (C20:5 n-3), an omega-3 fatty acid abundant in marine oils. Dietary supplementation with EPA can shift the balance of eicosanoid production from the pro-inflammatory and pro-thrombotic 2-series prostaglandins and thromboxanes to the less active 3-series counterparts. This shift is a key mechanism underlying the cardiovascular benefits associated with omega-3 fatty acid consumption. Understanding the metabolic fate of TXA3 is crucial for elucidating the full spectrum of effects of dietary omega-3 fatty acids and for the development of novel therapeutic strategies targeting eicosanoid pathways.

Biosynthesis of Thromboxane A3

The synthesis of TXA3 is initiated by the release of EPA from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). Once liberated, EPA is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, prostaglandin H3 (PGH3). PGH3 serves as the direct precursor for TXA3 and is converted by the action of thromboxane synthase.

Key Enzymes and Substrates

-

Phospholipase A2 (PLA2): Catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing EPA.

-

Cyclooxygenase (COX-1 and COX-2): Bifunctional enzymes that catalyze the dioxygenation and subsequent reduction of EPA to form PGH3.

-

Thromboxane Synthase: A cytochrome P450 enzyme that isomerizes PGH3 to the biologically active TXA3.

Signaling Pathway of Thromboxane A3

TXA3 exerts its biological effects by binding to the same thromboxane receptors (TP) as TXA2. These receptors are G-protein coupled receptors (GPCRs) found on the surface of various cells, including platelets and vascular smooth muscle cells. However, the binding affinity and subsequent signaling cascade initiated by TXA3 are significantly weaker than those of TXA2, contributing to its reduced biological potency.

Upon binding to the TP receptor, TXA3 is thought to activate two primary G-protein signaling pathways:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Activation of G12/13 stimulates the Rho family of small GTPases, particularly RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a role in platelet shape change and smooth muscle contraction.

The reduced efficacy of TXA3 in activating these pathways is a key factor in its diminished pro-aggregatory and vasoconstrictive effects compared to TXA2.

Caption: Thromboxane A3 Signaling Pathway.

Catabolism of Thromboxane A3

TXA3 is a highly unstable molecule with a very short half-life in aqueous solutions. It undergoes rapid, non-enzymatic hydrolysis to its biologically inactive metabolite, thromboxane B3 (TXB3).[1] TXB3 is more stable and serves as a reliable marker for TXA3 production.

Further metabolism of TXB3 is believed to follow pathways similar to that of thromboxane B2 (TXB2), the inactive metabolite of TXA2. These pathways primarily involve β-oxidation and oxidation of the C-11 hydroxyl group, leading to the formation of urinary metabolites such as 2,3-dinor-thromboxane B3 and 11-dehydro-thromboxane B3.

References

Methodological & Application

Application Note: Quantification of Urinary 11-dehydro-TXB3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A3 (TXA3) is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). Its urinary metabolite, 11-dehydro-thromboxane B3 (11-dehydro-TXB3), serves as a crucial biomarker for assessing in vivo TXA3 production.[1] Monitoring the levels of this metabolite is essential for understanding the biochemical efficacy of dietary interventions with EPA and for the development of therapeutic agents targeting the thromboxane pathway. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from well-established and validated methods for its structural analog, 11-dehydro-thromboxane B2 (11-dehydro-TXB2).[2][3]

Signaling Pathway

Caption: Metabolism of EPA to urinary this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human urine.

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade water, acetonitrile, methanol, and acetic acid

-

Solid Phase Extraction (SPE) cartridges (Mixed-mode anion exchange recommended)[2]

-

Human urine (drug-free, pooled, for calibration standards and quality controls)

-

Standard laboratory equipment (pipettes, centrifuges, vials, etc.)

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation is critical for removing interferences from the complex urine matrix.

Caption: Sample preparation workflow for this compound.

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of supernatant, add the internal standard (e.g., this compound-d4) to a final concentration of 500 pg/mL.

-

pH Adjustment: Acidify the urine sample with acetic acid to a pH of approximately 4.5.

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture.

-

Elution: Elute the analyte with a suitable solvent, such as 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following parameters are based on a validated method for 11-dehydro-TXB2 and are expected to be suitable for this compound with minor modifications.[2]

Table 1: Chromatographic Conditions

| Parameter | Value |

| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water / Acetic Acid (99.8:0.2, v/v) |

| Mobile Phase B | Acetonitrile / Methanol (50:50, v/v) |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 20 µL |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 5500/6500 or equivalent |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Negative |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 365.2 | To be determined empirically |

| 11-dehydro-TXB2 | 367.0 | 161.0[2][3] |

| This compound-d4 (IS) | 369.2 | To be determined empirically |

| 11-dehydro-TXB2-d4 (IS) | 371.0 | 309.0[2] |

Note: The MRM transitions for this compound and its internal standard are predicted based on the structure and may require optimization.

Data and Performance Characteristics

The following data represents typical performance characteristics for the analysis of the analogous 11-dehydro-TXB2 and can be used as a benchmark for method validation of this compound.[2]

Table 4: Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Concentration (pg/mL) |

| LLOQ | 25.0 |

| QC Low | 62.4 |

| QC Medium | 256 |

| QC High | 1910 |

Table 5: Inter-batch Precision and Accuracy

| QC Level | n | Accuracy (%) | Precision (CV %) |

| LLOQ | 18 | 104.8 | 4.4 |

| QC Low | 18 | 101.1 | 2.0 |

| QC Medium | 18 | 98.8 | 1.0 |

| QC High | 18 | 100.0 | 1.3 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of urinary this compound using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry, is robust and sensitive. This method is a valuable tool for researchers and drug development professionals investigating the role of the TXA3 pathway in health and disease.

References

Application Note & Protocol: Development of a Competitive ELISA for the Quantification of 11-dehydro-thromboxane B3

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is involved in physiological and pathological processes, including platelet aggregation and vasoconstriction. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is considered to be weakly pro-aggregatory and its formation may contribute to the cardiovascular benefits associated with dietary EPA intake. The quantification of this compound in biological samples, such as urine, provides a reliable method for assessing endogenous TXA3 production and the metabolic effects of EPA supplementation. This document provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

Thromboxane A3 Signaling and Metabolism

Thromboxane A3 is synthesized from EPA through the cyclooxygenase (COX) pathway. EPA is first converted to prostaglandin H3 (PGH3) by COX enzymes. PGH3 is then isomerized to TXA3 by thromboxane synthase. TXA3 is highly unstable and is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3). TXB3 is further metabolized in the liver to the more stable this compound, which is then excreted in the urine.